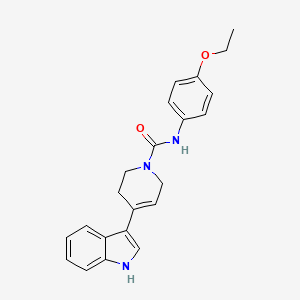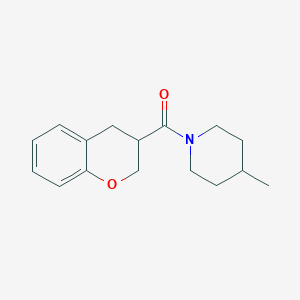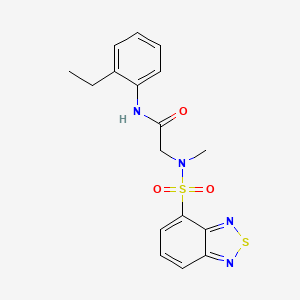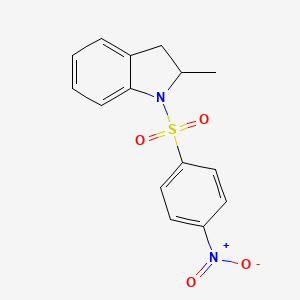
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide, also known as L-type calcium channel blocker, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound is known to have a unique mechanism of action that targets the L-type calcium channels, which are essential for the regulation of calcium ion influx in cells.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide involves the selective inhibition of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide calcium channels. These channels are responsible for the influx of calcium ions into cells, which is essential for various cellular functions. By blocking these channels, this compound can modulate the calcium ion influx and affect the downstream signaling pathways. This leads to various biological effects, including the relaxation of smooth muscles, the inhibition of cell proliferation, and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity. It also has anti-hypertensive effects by relaxing smooth muscles and reducing blood pressure.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has several advantages for lab experiments. It is a well-characterized compound, and its synthesis is relatively straightforward. It has also been extensively studied, and its biological activities are well documented. However, there are also some limitations to its use in lab experiments. This compound is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, its effects can be dose-dependent, and the optimal concentration for a specific experiment may need to be determined empirically.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide. One direction is the investigation of its potential therapeutic applications in various fields of medicine, including cancer, inflammation, diabetes, and hypertension. Another direction is the development of more potent and selective N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide calcium channel blockers based on the structure of this compound. Additionally, the use of this compound as a research tool for the study of calcium signaling and downstream signaling pathways is an exciting area of research.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 4-ethoxybenzaldehyde, indole-3-carboxaldehyde, and 3,6-dihydro-2H-pyridine-1-carboxylic acid in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound in good yields. Other methods involve the use of different starting materials and reaction conditions, but the overall process is similar.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-hypertensive effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-18-9-7-17(8-10-18)24-22(26)25-13-11-16(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQCEJYBGQBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)



![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)


![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)